Cas no 2137421-23-7 ((1S)-1-(7-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine)

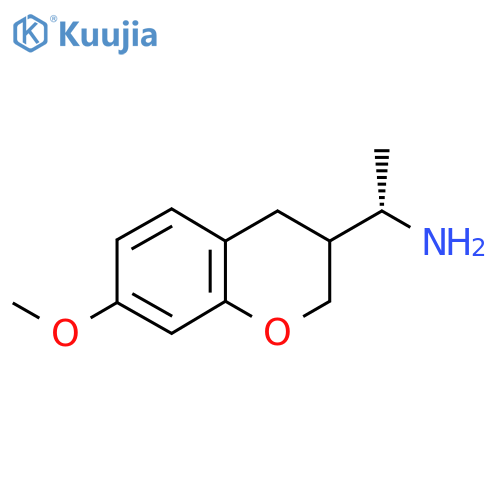

2137421-23-7 structure

商品名:(1S)-1-(7-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine

(1S)-1-(7-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- (1S)-1-(7-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine

- EN300-726769

- 2137421-23-7

-

- インチ: 1S/C12H17NO2/c1-8(13)10-5-9-3-4-11(14-2)6-12(9)15-7-10/h3-4,6,8,10H,5,7,13H2,1-2H3/t8-,10?/m0/s1

- InChIKey: YTYHFNQQGAZMDP-PEHGTWAWSA-N

- ほほえんだ: O1C2C=C(C=CC=2CC(C1)[C@H](C)N)OC

計算された属性

- せいみつぶんしりょう: 207.125928785g/mol

- どういたいしつりょう: 207.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

(1S)-1-(7-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-726769-1.0g |

(1S)-1-(7-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine |

2137421-23-7 | 1g |

$0.0 | 2023-06-06 |

(1S)-1-(7-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine 関連文献

-

2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

2137421-23-7 ((1S)-1-(7-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine) 関連製品

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量